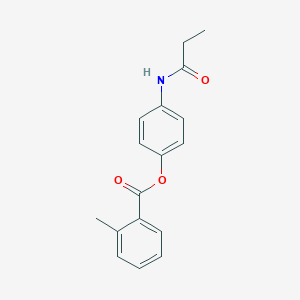

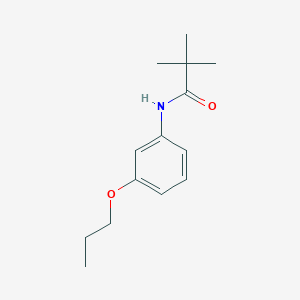

![molecular formula C16H24N2O3 B267271 Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate, also known as Boc-L-Leucine-4-amino-3-methylphenyl ester, is a chemical compound that belongs to the class of carbamates. It is widely used in scientific research as a building block for the synthesis of various peptides and related compounds.

Mechanism of Action

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate acts as a protecting group for the amino group of 4-amino-3-methylphenylacetic acid. The tert-butyl carbamate group is easily removable under mild conditions such as treatment with trifluoroacetic acid (TFA), which allows the amino group to participate in peptide bond formation.

Biochemical and Physiological Effects:

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate does not have any direct biochemical or physiological effects. It is used as a building block for the synthesis of various peptides and related compounds, which may have specific biochemical and physiological effects depending on their structure and function.

Advantages and Limitations for Lab Experiments

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate has several advantages for lab experiments. It is a stable and easily handled compound that can be stored for long periods without degradation. It is also readily available from commercial sources at reasonable prices. However, it has some limitations such as the need for specialized equipment and expertise for its synthesis and handling. It also requires purification by column chromatography, which can be time-consuming and costly.

Future Directions

There are several future directions for the research and development of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds. One direction is the synthesis of novel peptidomimetics with improved properties such as increased stability, bioavailability, and selectivity. Another direction is the development of new synthetic methods for the preparation of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds that are more efficient, scalable, and environmentally friendly. Finally, the application of Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate and related compounds in various fields such as drug discovery, diagnostics, and materials science is an area of active research and development.

Scientific Research Applications

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate is widely used in scientific research as a building block for the synthesis of various peptides and related compounds. It is used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. PNAs have unique properties such as high binding affinity, sequence specificity, and resistance to enzymatic degradation, which make them useful for various applications such as gene therapy, diagnostics, and drug discovery.

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but are more stable and bioavailable. Peptidomimetics have various applications such as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

properties

Product Name |

Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate |

|---|---|

Molecular Formula |

C16H24N2O3 |

Molecular Weight |

292.37 g/mol |

IUPAC Name |

tert-butyl N-[4-(3-methylbutanoylamino)phenyl]carbamate |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20) |

InChI Key |

OKGUDBUCHWSGCI-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

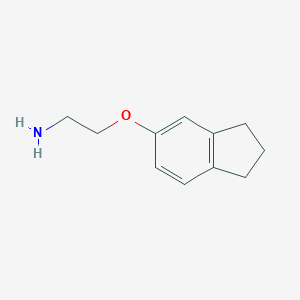

![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)

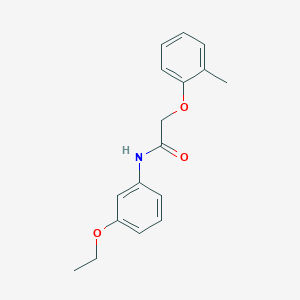

![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)

![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)

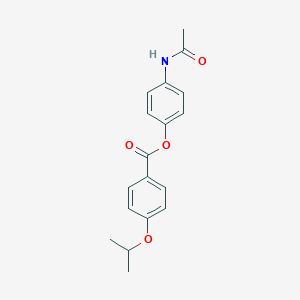

![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)

![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)

![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)

![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)